![molecular formula C11H15N3O2 B1614067 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid CAS No. 930111-02-7](/img/structure/B1614067.png)
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid
Overview
Description
“1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 930111-02-7. It has a molecular weight of 221.26 . The compound is also known as 1-(6-Methylpyrazin-2-yl)nipecotic acid, and 2-(3-Carboxypiperidin-1-yl)-6-methylpyrazine .
Molecular Structure Analysis
The molecular formula of “1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid” is C11H15N3O2 . The InChI code is 1S/C11H15N3O2/c1-8-5-12-6-10 (13-8)14-4-2-3-9 (7-14)11 (15)16/h5-6,9H,2-4,7H2,1H3, (H,15,16) .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . It has a boiling point of 185-186.5 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Patel et al. (2011) explored the synthesis of new pyridine derivatives, including 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, which showed variable and modest antimicrobial activity against investigated bacterial and fungal strains. This research signifies the potential for developing antimicrobial agents from pyridine derivatives, hinting at a broader scope for similar compounds like 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (Patel, Agravat, & Shaikh, 2011).
Neuroinflammation Imaging
- Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound, showing high affinity and specificity for microglia within the brain, offers a noninvasive tool for imaging neuroinflammation, potentially applicable for studying diseases like Alzheimer's and Parkinson's. This approach could be relevant for derivatives of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid aimed at neuroinflammation imaging (Horti et al., 2019).
Safety And Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-5-12-6-10(13-8)14-4-2-3-9(7-14)11(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWSTFTZNIMXTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640306 | |
Record name | 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | |
CAS RN |
930111-02-7 | |
Record name | 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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